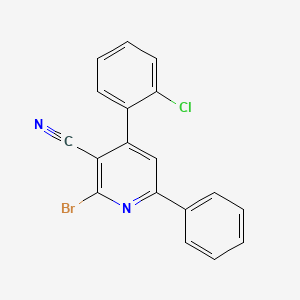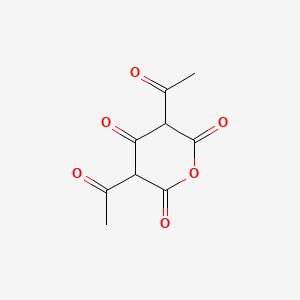
3,5-Diacetyltetrahydropyran-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diacetyltetrahydropyran-2,4,6-trione is a chemical compound with the molecular formula C9H8O6 and a molecular weight of 212.16 g/mol . It is also known by its synonym, 3,5-Diacetyl-4,6-dihydroxy-2H-pyran-2-one . This compound is characterized by its unique structure, which includes a tetrahydropyran ring substituted with acetyl groups at positions 3 and 5, and carbonyl groups at positions 2, 4, and 6.
Méthodes De Préparation
The synthesis of 3,5-Diacetyltetrahydropyran-2,4,6-trione typically involves the reaction of acylpyran-2,4-diones with acetic anhydride under controlled conditions . The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction and ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
3,5-Diacetyltetrahydropyran-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,5-Diacetyltetrahydropyran-2,4,6-trione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 3,5-Diacetyltetrahydropyran-2,4,6-trione involves its interaction with various molecular targets and pathways. The compound can form intramolecular hydrogen bonds and exists in a tautomeric equilibrium, which influences its reactivity and interactions with other molecules . The specific pathways and targets depend on the context of its use, such as in biochemical assays or synthetic reactions.
Comparaison Avec Des Composés Similaires
3,5-Diacetyltetrahydropyran-2,4,6-trione can be compared with other acylpyran derivatives, such as:
3-Acetyl-6-methyl-2-pyran-2,4(3)-dione: This compound also exhibits tautomerism and intramolecular hydrogen bonding but has different substituents that affect its reactivity.
1,5-Diphenylpentane-1,3,5-trione: Similar in structure but with phenyl groups, this compound shows different chemical behavior due to the presence of aromatic rings. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H8O6 |
|---|---|
Poids moléculaire |
212.16 g/mol |
Nom IUPAC |
3,5-diacetyloxane-2,4,6-trione |
InChI |
InChI=1S/C9H8O6/c1-3(10)5-7(12)6(4(2)11)9(14)15-8(5)13/h5-6H,1-2H3 |
Clé InChI |
QXEVSCSWJUZNSA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1C(=O)C(C(=O)OC1=O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


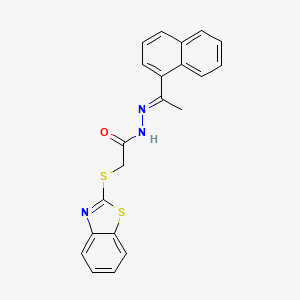
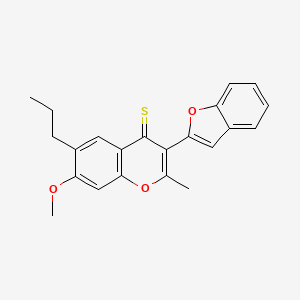
![Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate](/img/structure/B11987368.png)
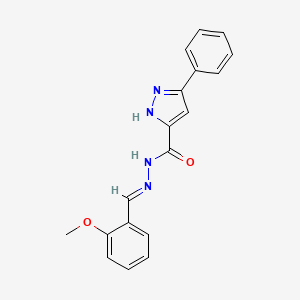
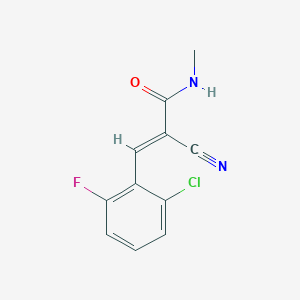
![3-(4-bromophenyl)-2-[(3-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11987387.png)
![2-(4-Chlorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11987395.png)


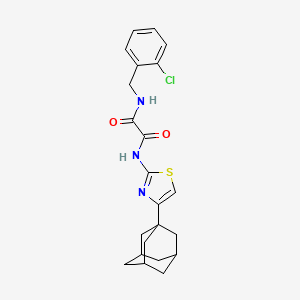
![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987413.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11987419.png)
